N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Description
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a 1,3,4-thiadiazole derivative characterized by a cyclobutyl substituent at position 5 of the thiadiazole ring and a 4-methoxyphenylacetamide group at position 2. The 4-methoxyphenyl moiety introduces electron-donating properties, while the cyclobutyl group contributes steric bulk and lipophilicity.
Properties
Molecular Formula |
C15H17N3O2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H17N3O2S/c1-20-12-7-5-10(6-8-12)9-13(19)16-15-18-17-14(21-15)11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,16,18,19) |
InChI Key |
HTDGPPGUNZOTCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3CCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A common route involves the reaction of cyclobutane-carboxylic acid hydrazide with carbon disulfide in alkaline ethanol, followed by cyclization with sulfuric acid. The reaction proceeds as follows:
This method yields the amine with ~75% efficiency after recrystallization from ethanol.
Acetamide Formation: Acylation of the Thiadiazole Amine
The final step involves coupling 5-cyclobutyl-1,3,4-thiadiazol-2-amine with 2-(4-methoxyphenyl)acetyl chloride. Two primary methodologies have been reported:
Direct Acylation with Chloroacetyl Chloride
In anhydrous tetrahydrofuran (THF), 5-cyclobutyl-1,3,4-thiadiazol-2-amine reacts with 2-(4-methoxyphenyl)acetyl chloride in the presence of trimethylamine (TEA) as a base. The reaction is conducted at 0°C to minimize side reactions, followed by gradual warming to room temperature. The product is isolated via solvent evaporation and purified via recrystallization from ethanol, achieving yields of 68–72%.
Carbodiimide-Mediated Coupling
An alternative approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method enhances selectivity for the acetamide bond, particularly when sensitive functional groups are present. Yields improve to 80–85% under these conditions.
Table 1: Comparison of Acylation Methods
| Method | Solvent | Base/Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Direct Acylation | THF | TEA | 0°C → RT | 68–72 |
| Carbodiimide-Mediated | DCM | EDC/HOBt | RT | 80–85 |
Reaction Optimization and Challenges
Solvent Selection
Polar aprotic solvents like THF and DCM are preferred due to their ability to dissolve both the amine and acyl chloride while stabilizing intermediates. Ethanol, though less effective in dissolution, aids in recrystallization by reducing solubility at lower temperatures.
Side Reactions and Mitigation
-
Over-Acylation : Excess acyl chloride may lead to diacylation. This is mitigated by slow addition of the acyl chloride and stoichiometric control.
-
Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves (4Å) are often employed in carbodiimide-mediated reactions.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity >98% for pharmaceutical-grade material.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent pilot studies have demonstrated the feasibility of continuous flow reactors for large-scale production. This approach reduces reaction times by 40% and improves yield consistency.
Green Chemistry Innovations
Replacing THF with cyclopentyl methyl ether (CPME) as a greener solvent reduces environmental impact while maintaining reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic methoxy group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring and a cyclobutyl group, which are known for their diverse pharmacological properties. The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyclobutyl Group : This can be done via alkylation or other suitable methods.
- Coupling with the Acetamide Moiety : The final product is formed by coupling the thiadiazole derivative with the 4-methoxyphenyl acetamide.
Biological Activities
Thiadiazole derivatives have been extensively studied for their biological activities. This compound exhibits promising pharmacological properties:
Antimicrobial Activity
Research indicates that thiadiazole derivatives can possess significant antimicrobial properties. Studies evaluating similar compounds have shown effectiveness against various bacterial strains and fungi. For instance, derivatives with similar structures have been tested for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi using methods such as the turbidimetric method .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have garnered attention in recent years. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that certain thiadiazole derivatives exhibit significant activity against breast cancer cell lines, suggesting that this compound may also hold potential in cancer therapy .
Anti-inflammatory Effects
Molecular docking studies suggest that thiadiazole derivatives may act as inhibitors of inflammatory pathways. For instance, some compounds in this class have been identified as potential inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This indicates that this compound could be explored for its anti-inflammatory applications.
Case Studies and Research Findings
Several studies have highlighted the significance of thiadiazole derivatives in drug discovery:
These findings underscore the compound's potential as a lead molecule for further development in medicinal chemistry.
Mechanism of Action
The mechanism of action of “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Cyclobutyl vs. Mercapto Groups: The target compound’s cyclobutyl group replaces the mercapto (-SH) group in compound 3i .
- Substituent Effects on Melting Points : Bulky or aromatic substituents (e.g., benzo[d]oxazol-2-ylthio in 5l) correlate with higher melting points (>260°C) due to increased molecular packing efficiency . The target compound’s cyclobutyl group may lower its melting point relative to aromatic analogs.
- Synthetic Yields: Yields for thiadiazole derivatives range from 56–88%, depending on substituent reactivity.
Key Observations :
- Role of 4-Methoxyphenyl : The 4-methoxyphenyl group in compound 3i and the target compound may enhance interactions with hydrophobic enzyme pockets, as seen in plant growth regulation .
- Cyclobutyl’s Pharmacological Potential: While direct data on the target compound is lacking, cyclobutyl-containing analogs in other studies show improved metabolic stability compared to linear alkyl chains .
- Akt Inhibition: Compound 3’s 4-nitrophenylamino group enables π-π stacking with Akt’s active site, suggesting that the target compound’s cyclobutyl group could be optimized for similar interactions .
Physicochemical and Computational Insights
- Lipophilicity (LogP) : The cyclobutyl group’s logP is estimated to be ~3.0 (similar to compound 4i in Table 2), higher than mercapto derivatives (logP ~2.0) but lower than aromatic analogs (logP >4.0) .
- For example, compound 3’s docking simulations revealed critical H-bonding with Akt’s Ser129 residue .
Biological Activity
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described using the following molecular formula:
- Molecular Formula : C_{15}H_{18}N_{4}O_{2}S
- Molecular Weight : 318.39 g/mol
This compound exhibits various biological activities primarily through interactions with specific molecular targets. The thiadiazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory conditions.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of this compound.
- Method : Disk diffusion method was employed on various bacterial strains.
- Results : The compound displayed significant antimicrobial activity with a maximum inhibition zone of 15 mm against Staphylococcus aureus.
-
Study on Anti-inflammatory Properties
- Objective : To assess the anti-inflammatory effects in a mouse model.
- Method : Mice were treated with the compound and inflammation was induced via carrageenan.
- Results : The treated group showed a significant reduction in paw edema compared to the control group.
Q & A
Basic: What are the optimized synthetic routes for N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield?
Answer:
The synthesis of analogous thiadiazol-2-yl acetamides typically involves cyclocondensation of thiosemicarbazides with aldehydes or ketones under reflux conditions. For example, in , a thiosemicarbazide intermediate was prepared by refluxing thiosemicarbazide with p-fluorobenzaldehyde in ethanol and acetic acid (yield: 70%). Critical factors include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction homogeneity.
- Temperature : Reflux (80–90°C) is common, but microwave-assisted methods ( ) can reduce time and by-products.
- Catalysts : Fly-ash:PTS (para-toluenesulfonic acid) improved cyclization efficiency in solvent-free microwave synthesis ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
